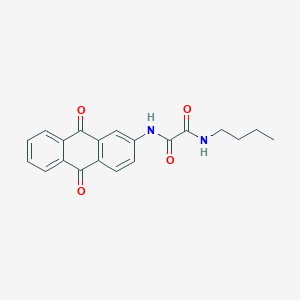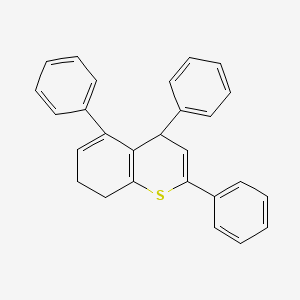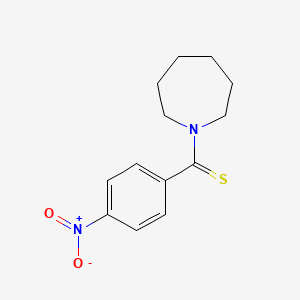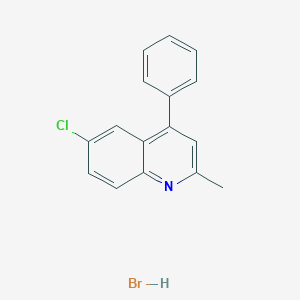![molecular formula C18H14ClN3O B14351953 2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline CAS No. 98260-33-4](/img/no-structure.png)
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazoline core substituted with a chloro group and an indole moiety, making it a unique structure with potential biological significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Indole Moiety: The indole moiety can be attached through an etherification reaction. This involves the reaction of the quinazoline derivative with 2-(1H-indol-3-yl)ethanol in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.
Oxidation Products: Indole-2,3-dione derivatives.
Reduction Products: Indoline derivatives.
Coupling Products: Biaryl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies for targeting specific cancer cell lines and pathogens.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]pyrimidine: Similar structure but with a pyrimidine core instead of quinazoline.
4-[2-(1H-indol-3-yl)ethoxy]quinazoline: Lacks the chloro group.
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]benzoxazole: Contains a benzoxazole core instead of quinazoline.
Uniqueness
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline is unique due to the combination of the quinazoline core, chloro substitution, and indole moiety. This unique structure imparts specific biological activities and chemical reactivity that may not be observed in similar compounds. Its potential as a multi-target inhibitor and its diverse applications in various fields make it a compound of significant interest in scientific research.
Propriétés
| 98260-33-4 | |
Formule moléculaire |
C18H14ClN3O |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
2-chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline |
InChI |
InChI=1S/C18H14ClN3O/c19-18-21-16-8-4-2-6-14(16)17(22-18)23-10-9-12-11-20-15-7-3-1-5-13(12)15/h1-8,11,20H,9-10H2 |
Clé InChI |
QZXIMBIQVHGWMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCOC3=NC(=NC4=CC=CC=C43)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)




![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)

